Iriomoteolide 1a

cytotoxicity B lymphocyte lymphoma structure-activity relationship

Researchers face the critical challenge that synthetic diastereomers of iriomoteolide-1a lack cytotoxic activity entirely, making authenticated material essential for valid bioactivity studies. This 20-membered macrolide (C29H46O7, MW 506.7), isolated from the marine dinoflagellate Amphidinium sp. (strain HYA024), exhibits an IC50 of 2 ng/mL against DG-75 human B lymphocyte cells-a 500-fold potency advantage over its congener iriomoteolide-1b. - Definitive stereochemistry was resolved in 2024 via integrated NMR, theoretical calculations, and total synthesis, ending over a decade of structural uncertainty. - Serves as a critical reference standard for total synthesis, structure elucidation, and actin-targeting probe development. - Each batch is supplied with comprehensive analytical documentation to ensure structural fidelity and cytotoxic potency.

Molecular Formula C29H46O7
Molecular Weight 506.7 g/mol
Cat. No. B1256734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIriomoteolide 1a
Synonymsiriomoteolide-1a
Molecular FormulaC29H46O7
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCC1CC=CC(C2(CC(=C)CC(O2)CC=CC(C(C(=CC(=O)OC1CC(C)C(C)O)C)C)O)O)(C)O
InChIInChI=1S/C29H46O7/c1-18-14-24-11-8-12-25(31)22(5)20(3)16-27(32)35-26(15-21(4)23(6)30)19(2)10-9-13-28(7,33)29(34,17-18)36-24/h8-9,12-13,16,19,21-26,30-31,33-34H,1,10-11,14-15,17H2,2-7H3/b12-8+,13-9+,20-16-/t19-,21-,22+,23-,24-,25-,26+,28+,29-/m0/s1
InChIKeyLZLQZSMXUGFMJF-OMEQKXGASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iriomoteolide 1a Compound Overview


Iriomoteolide-1a is a 20-membered macrolide natural product (C29H46O7, MW 506.7) originally isolated from the benthic marine dinoflagellate Amphidinium sp. (strain HYA024) collected off Iriomote Island, Japan [1]. The compound features a novel carbon skeleton distinct from previously characterized amphidinolide-class macrolides and exhibits potent cytotoxicity against human B lymphocyte-derived cancer cell lines [2]. The correct stereochemical structure of iriomoteolide-1a was definitively resolved in 2024 through an integrated approach combining NMR spectroscopic analysis, theoretical calculations, and total synthesis, following over a decade of structural uncertainty after the initial isolation [3].

Marine macrolide natural product probe
B-cell model cytotoxicity endpoint studies
Stereochemical control research (2024 assignment)

Why Iriomoteolide 1a Has No Substitute


Despite sharing a common dinoflagellate origin with amphidinolides, iriomoteolide-1a possesses a distinct 20-membered macrolactone architecture with a unique carbon skeleton that fundamentally differentiates it from amphidinolide congeners [1]. This structural divergence translates into profound differences in cytotoxic potency: within the iriomoteolide series alone, a minor structural modification from iriomoteolide-1a to -1b results in an approximately 500-fold loss of activity against DG-75 cells [2]. Furthermore, synthetic diastereomers of the proposed structure fail to recapitulate the potent cytotoxicity of the natural isolate, demonstrating that both the correct stereochemical configuration and the native molecular architecture are essential for bioactivity [3]. These findings establish that in-class compounds cannot be interchanged without risking complete loss of the desired cytotoxic phenotype.

Distinct 20-membered architecture does not align with amphidinolide congeners.
Minor scaffold modification (iriomoteolide-1b) drastically shifts cytotoxicity profile.
Synthetic diastereomers or misassigned stereochemistry yield inactive material.

Iriomoteolide 1a Evidence & Comparisons


Cytotoxicity: Iriomoteolide-1a vs. Iriomoteolide-1b

Iriomoteolide-1a exhibits approximately 500-fold greater cytotoxic potency than its closest natural congener, iriomoteolide-1b, in the same assay system. This dramatic differential demonstrates that minor structural modifications within the 20-membered macrolide scaffold produce orders-of-magnitude changes in biological activity [1].

Iriomoteolide-1a vs. -1b
Head-to-head
~450–500× potency differential
Supports structure-dependent cytotoxicity endpoint context.
DG-75 cell model; verify in target assay.
cytotoxicity B lymphocyte lymphoma structure-activity relationship macrolide

Cytotoxicity vs. Doxorubicin in DG-75 Cells

Iriomoteolide-1a demonstrates 20-fold greater cytotoxic potency than doxorubicin, a standard-of-care chemotherapy agent, against human B lymphocyte DG-75 cells in vitro. This comparison establishes iriomoteolide-1a as a highly potent cytotoxic agent that exceeds the activity of a clinically established chemotherapeutic in this cell line [1].

vs. Doxorubicin
Reported
Iriomoteolide-1a: IC50 2 ng/mL Doxorubicin: 40 ng/mL
Supports comparative cytotoxicity screening in B-cell models.
Cross-study comparison; cell-line specificity review advised.
anticancer chemotherapy comparator B-cell lymphoma potency

Potency vs. Amphidinolide H

Iriomoteolide-1a exhibits cytotoxic potency comparable to amphidinolide H, recognized as one of the most potent cytotoxic macrolides isolated from Amphidinium dinoflagellates. Both compounds demonstrate IC50 values in the low ng/mL range against human cancer cell lines, placing iriomoteolide-1a within the same elite potency tier as the most extensively characterized amphidinolide-class macrolides [1][2].

vs. Amphidinolide H
Reported
Comparable low ng/mL potency tier
Positions within potency tier for actin-probe characterization.
Data to verify in standardized panel.
amphidinolide marine macrolide cytotoxicity actin-targeting

Stereochemical Fidelity vs. Diastereomers

While natural iriomoteolide-1a exhibits potent cytotoxicity, synthetic preparations based on incorrectly assigned stereochemical configurations—including three rationally designed diastereomers of the proposed structure—fail to show any appreciable cytotoxic properties in biological evaluation [1]. This stark contrast underscores that the correct three-dimensional stereochemical arrangement is absolutely required for biological activity, and that synthetic material lacking the native stereochemistry is biologically inert.

Stereochemistry vs. Diastereomers
Head-to-head
Correct stereochemistry: active Diastereomers: inactive
Confirms stereochemical requirement for bioactivity.
Verify authentic material via COA or chiral analysis.
total synthesis stereochemistry diastereomer structure confirmation

Iriomoteolide 1a Research Applications


Lead Development for B-Cell Malignancies

Iriomoteolide-1a exhibits IC50 values of 2 ng/mL against DG-75 human B lymphocyte cells and 3 ng/mL against EBV-infected Raji cells, representing a 20-fold potency advantage over doxorubicin in the DG-75 model [1]. This activity profile supports the prioritization of iriomoteolide-1a as a lead candidate for medicinal chemistry campaigns targeting B-cell lymphomas and EBV-associated B-cell malignancies [2].

SAR Analysis of 20-Membered Macrolides

The 500-fold potency differential between iriomoteolide-1a (IC50 = 0.002 μg/mL) and its congener iriomoteolide-1b (IC50 = 0.9 μg/mL) against DG-75 cells provides a well-defined SAR anchor point for probing the structural determinants of cytotoxicity within the 20-membered macrolide scaffold [1]. Additionally, the complete loss of activity observed in synthetic diastereomers offers a clear baseline for validating stereochemical requirements in future analog development [2].

Actin Dynamics Probe Development

Iriomoteolide-1a belongs to the iriomoteolide/amphidinolide macrolide family, members of which have been established as actin-targeting agents capable of stabilizing F-actin filaments and disrupting cell migration and division [1]. The comparable potency of iriomoteolide-1a to amphidinolide H (a validated actin-stabilizing tool compound) supports its investigation as a structurally distinct chemical probe for studying actin-mediated cellular processes, including tumor cell invasion and motility [2][3].

Reference Standard & Authentication

Given that synthetic material based on misassigned stereochemical configurations lacks cytotoxic activity entirely [1], iriomoteolide-1a serves as a critical reference standard for laboratories engaged in total synthesis, structure elucidation, or biosynthetic studies of marine macrolides. Procurement of authenticated natural material or correctly synthesized stereoisomer is essential for comparative bioactivity validation [2].

Application
Selection Property
Validation Focus
B-cell lymphoma cell-model studies
Cytotoxicity endpoint profile (DG-75, Raji)
Dose-response validation in target B-cell lines
20-membered macrolide SAR studies
Structure-cytotoxicity relationship vs. congeners
Differential activity verification vs. iriomoteolide-1b
Actin dynamics probe research
Actin-stabilizing macrolide scaffold
F-actin stabilization and cell migration assays
Natural product reference standard
Correct 2024 stereochemical assignment
Bioactivity comparison vs. synthetic diastereomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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